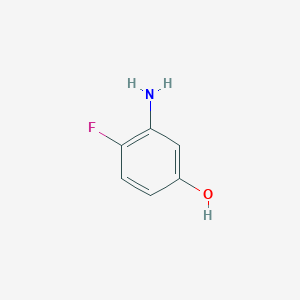

3-Amino-4-fluorophenol

Descripción

Historical Context and Evolution of Fluorophenol Chemistry

The study of fluorinated organic compounds is a relatively modern field within chemistry. The unique properties imparted by fluorine, such as high thermal stability, metabolic resistance, and altered acidity, have driven significant research interest.

Early Synthetic Approaches for Aminofluorophenols

The synthesis of aminofluorophenols has evolved from multi-step classical aromatic chemistry to more refined and efficient methods. Early approaches often involved the introduction of functional groups onto a pre-existing fluorinated benzene (B151609) ring. Common strategies included the nitration of a fluorophenol followed by the reduction of the nitro group to an amine.

A documented method for preparing 3-amino-4-fluorophenol involves a sequence of reactions starting from 4-fluorophenol (B42351). patsnap.com This process includes:

Halogenation: Introduction of a halogen (like bromine) at the 2-position of 4-fluorophenol.

Esterification: Protection of the phenolic hydroxyl group as an ester.

Nitration: Introduction of a nitro group at the 5-position.

Reduction and Hydrolysis: The nitro group is reduced to an amino group, and the ester is hydrolyzed back to a hydroxyl group, along with the removal of the halogen, to yield the final product. patsnap.com

Another synthetic strategy that has been employed for a positional isomer, 4-amino-3-fluorophenol (B140874), involves the use of Fries and Beckman rearrangements, which highlights the diverse synthetic pathways explored to access these structures. researchgate.nettandfonline.com

Significant Milestones in this compound Research

While specific historical milestones for this compound itself are not extensively documented in early literature, its importance has grown with the expansion of organofluorine chemistry. A significant aspect of its research history is tied to its utility as a chemical intermediate. patsnap.com It is recognized as a key building block in the synthesis of complex molecules, including liquid crystal compounds, pharmaceutical agents, and pesticides. patsnap.com For instance, its isomer, 4-amino-3-fluorophenol, has gained prominence as a crucial intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in cancer therapy. tandfonline.comtdcommons.org The development of efficient and scalable synthetic routes to these aminofluorophenol isomers represents a significant ongoing research focus, driven by their value in medicinal chemistry and materials science. researchgate.nettdcommons.org

Nomenclature and Structural Variants of Aminofluorophenols

The systematic naming and understanding of isomers are fundamental to exploring the chemistry of aminofluorophenols. The relative positions of the amino, fluoro, and hydroxyl groups on the benzene ring dictate the compound's properties and reactivity.

Positional Isomers and Their Chemical Significance

This compound is one of several positional isomers of aminofluorophenol. Each isomer, while sharing the same molecular formula, exhibits distinct physical and chemical characteristics due to the different spatial arrangement of its functional groups.

In this compound, the fluorine atom is ortho to the hydroxyl group and meta to the amino group. This specific arrangement influences the acidity of the phenol (B47542) and the basicity of the amine. The properties of this compound can be contrasted with its other isomers:

2-Amino-4-fluorophenol: Here, the amino and hydroxyl groups are in an ortho relationship. This proximity allows for potential intramolecular hydrogen bonding and makes this isomer particularly suitable for synthesizing heterocyclic compounds like benzoxazoles.

4-Amino-3-fluorophenol: In this isomer, the amino and hydroxyl groups are in a para relationship. This arrangement also leads to a unique set of properties and reactivity patterns.

The differences in their physical properties, such as melting points, highlight their distinct nature.

Table 1: Physical Properties of Aminofluorophenol Isomers

| Isomer | CAS Number | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|

| This compound | 62257-16-3 | 141-143 | Amino and hydroxyl groups are meta to each other. sigmaaldrich.com |

| 2-Amino-4-fluorophenol | 399-97-3 | 130-135 | Amino and hydroxyl groups are ortho to each other. |

Distinction from Other Halogenated Phenols and Amines

The chemical character of this compound is defined by the interplay of its three functional groups, distinguishing it from simpler halogenated phenols and aromatic amines.

Compared to other Aromatic Amines: The basicity of the amino group in this compound is reduced compared to aniline. This is due to the electron-withdrawing inductive effects of both the hydroxyl group and the highly electronegative fluorine atom, which pull electron density away from the nitrogen, making its lone pair less available to accept a proton.

Academic Relevance and Research Opportunities

This compound and its isomers are of significant interest in academic and industrial research. The unique substitution pattern provides a versatile scaffold for synthetic chemistry and drug discovery.

The presence of three distinct functional groups offers opportunities for selective chemical transformations. For example, research has demonstrated that this compound can undergo chemoselective amidation, followed by cyclization to form quinolone structures, which are important heterocyclic motifs in medicinal chemistry.

Furthermore, these compounds serve as valuable models for studying fundamental chemical principles. The interplay between the electron-donating amino group and the electron-withdrawing fluoro and hydroxyl groups provides a platform to investigate electronic effects, reaction mechanisms, and structure-property relationships in aromatic systems. In biological research, fluorinated substrates like this compound are used to study the mechanisms of enzyme-catalyzed reactions, including enzymatic defluorination. The continued exploration of new synthetic routes and applications for this compound and its isomers promises to yield novel molecules with potential uses in pharmaceuticals, agrochemicals, and advanced materials. biosynth.com

Role as a Versatile Intermediate in Organic Synthesis

The strategic placement of the amino, hydroxyl, and fluoro groups on the aromatic ring of this compound makes it a highly reactive and versatile intermediate in organic synthesis. These functional groups can undergo a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures.

One of the key applications of this compound is in the synthesis of heterocyclic compounds. For instance, the ortho-positioned amino and hydroxyl groups make it an ideal precursor for the synthesis of benzoxazoles and benzoxazines. ossila.com These heterocyclic systems are core structures in many biologically active molecules and functional materials. The synthesis of benzoxazoles can be achieved by reacting this compound with reagents like 1,1'-dibromoethene derivatives. ossila.com

Furthermore, the amino group can be readily diazotized and subsequently replaced with a variety of other functional groups, expanding its synthetic utility. This allows for the introduction of different substituents onto the aromatic ring, leading to a wide range of derivatives. The presence of the fluorine atom also influences the reactivity and properties of the molecule, often enhancing metabolic stability and bioavailability in the resulting products.

Several synthetic routes to this compound itself have been developed. patsnap.com These methods often involve multi-step processes starting from readily available materials like p-fluorophenol or p-nitrophenol. patsnap.comgoogle.com One patented method describes a process involving the halogenation, esterification, nitration, reduction, hydrolysis, and dehalogenation of 4-fluorophenol. patsnap.com Another approach starts with the catalytic hydrogenation of p-nitrophenol, followed by sulfonation, fluoro-substitution, and desulfonation. google.com An improved process for its preparation has also been reported, highlighting its industrial importance. tdcommons.orgtdcommons.org

Significance in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound have made it a valuable scaffold in the field of medicinal chemistry and drug discovery. The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into drug candidates can significantly improve their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.

A prominent example of its application is in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers. tdcommons.orgresearchgate.nettandfonline.com this compound serves as a crucial intermediate in the synthesis of this important anti-cancer drug. tdcommons.orgresearchgate.nettandfonline.com The synthetic pathway to Regorafenib often involves a multi-step process where this compound is a key building block. researchgate.nettandfonline.com

Beyond Regorafenib, this compound and its derivatives are explored for a range of potential therapeutic applications. Research has indicated that this compound may possess antitumor and anti-inflammatory properties. biosynth.com The amino group can participate in hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors, while the fluorine atom can influence the molecule's ability to cross cell membranes.

The versatility of this compound allows for its use as a starting material in the creation of libraries of diverse compounds for high-throughput screening in drug discovery programs. By modifying the core structure of this compound, medicinal chemists can systematically explore the structure-activity relationships of new potential drug candidates.

Applications in Agrochemical and Dye Synthesis

The utility of this compound extends beyond the pharmaceutical industry into the realms of agrochemicals and dye synthesis. patsnap.comguidechem.com Its structural motifs are found in various active ingredients used in crop protection.

In the agrochemical sector, this compound is an intermediate in the production of certain pesticides. patsnap.comguidechem.com For example, it is used in the synthesis of benzoylurea (B1208200) insecticides like Flufenoxuron. guidechem.com The introduction of fluorine into agrochemical molecules can enhance their efficacy and selectivity.

Furthermore, this compound serves as a precursor in the synthesis of various dyes. guidechem.com The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, a large and important class of synthetic colorants. researchgate.netunb.cajbiochemtech.comnih.govcuhk.edu.hk The specific color of the resulting dye is dependent on the nature of the coupling partner and any additional substituents on the aromatic rings. While specific examples of dyes derived directly from this compound are not extensively detailed in the provided search results, the fundamental chemistry of diazotization and coupling reactions of aromatic amines is well-established and applicable. researchgate.netunb.cajbiochemtech.comnih.govcuhk.edu.hk The compound is also mentioned as an intermediate for hair dyes. guidechem.com

The ability of this compound to participate in these varied synthetic pathways underscores its importance as a versatile chemical intermediate with broad industrial applications.

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCSFNNTQGRAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542795 | |

| Record name | 3-Amino-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62257-16-3 | |

| Record name | 3-Amino-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62257-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Amino 4 Fluorophenol

Established Synthetic Routes to 3-Amino-4-fluorophenol and Related Isomers

The traditional synthesis of this compound and its isomers often involves multi-step sequences that rely on classical organic reactions. These routes have been refined over time to improve yields and purity.

Synthesis via Halogenation and Nitration of Fluorophenols

A common pathway to this compound begins with the halogenation of 4-fluorophenol (B42351). patsnap.com This initial step typically involves the introduction of a bromine or chlorine atom at the 2-position of the phenol (B47542) ring. patsnap.com For instance, 4-fluorophenol can be reacted with bromine in a solvent like dichloroethane to yield 2-bromo-4-fluorophenol. patsnap.com Another method employs hydrobromic acid and hydrogen peroxide for the bromination. patsnap.com Similarly, chlorination can be achieved using agents like chlorine gas or sulfuryl chloride. google.com

Following halogenation, the next critical step is nitration. The introduction of a nitro group is typically directed to the 5-position of the 2-halo-4-fluorophenol derivative. This regioselectivity is influenced by the directing effects of the existing substituents on the aromatic ring. rsc.org The nitration of fluorophenols can be achieved using various nitrating agents, and the reaction conditions can be optimized to favor the formation of the desired isomer. researchgate.netrsc.org For example, the nitration of 4-fluorophenol with nitrous acid in aqueous trifluoroacetic acid quantitatively yields 4-fluoro-2-nitrophenol. rsc.org The resulting 2-halo-4-fluoro-5-nitrophenol ester is then carried forward to subsequent reduction steps. patsnap.com

Reduction of Nitro Compounds to Introduce Amino Groups

The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of this compound. This reduction is the final key step in many synthetic sequences, leading to the desired aminophenol. A variety of reducing agents and methods can be employed for this purpose, with the choice often depending on the specific substrate and desired selectivity. organic-chemistry.org

A widely used method involves the reduction of a nitrophenol precursor, such as 4-fluoro-3-nitrophenol (B1340275) or 2-bromo-4-fluoro-5-nitrophenol. chemicalbook.com For instance, a multi-step route starting from 4-fluorophenol involves halogenation, nitration, and then a final reduction and dehalogenation to yield this compound. This reduction can be accomplished using metals like iron or zinc in the presence of an acid.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a highly effective and clean method for the reduction of nitro compounds to amines, and it is frequently employed in the synthesis of this compound and its isomers. chemicalbook.comgoogle.com This approach offers high yields and purity under relatively mild conditions.

A direct and efficient route involves the catalytic hydrogenation of 4-fluoro-3-nitrophenol. In a typical procedure, 4-fluoro-3-nitrophenol is dissolved in a solvent such as ethanol (B145695) and hydrogenated in the presence of a palladium on activated charcoal (Pd/C) catalyst. chemicalbook.com The reaction is typically carried out under a hydrogen atmosphere at room temperature and atmospheric pressure. This method can produce this compound in high yield (approximately 90%) and purity (99% or higher).

Similarly, the synthesis of the isomer 4-Amino-3-fluorophenol (B140874) can be achieved through the catalytic hydrogenation of 3-fluoro-4-nitrophenol (B151681) in a solution of ethanol and tetrahydrofuran (B95107) with a palladium on carbon catalyst, resulting in a quantitative yield. chemicalbook.com Another patented method for producing 4-amino-3-fluorophenol involves the catalytic hydrogenation of o-fluoronitrobenzene in an acidic medium, with reported conversion rates close to 100% and a selectivity of about 92%. google.com

A comparative summary of preparation methods highlights the advantages of catalytic hydrogenation:

| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Purity (%) | Scale Suitability | Environmental Impact |

| Halogenation-Nitration-Reduction-Dehalogenation | 4-fluorophenol | Halogen, nitrating agents, Fe, Zn, NaOH | Multi-step chemical transformations | 85 | 99.5 | Industrial | Moderate waste, uses metals and acids |

| Catalytic Hydrogenation | 4-fluoro-3-nitrophenol | Pd/C, H₂, EtOH | Catalytic hydrogenation | 90 | High | Lab/Small scale | Mild, clean reaction |

| One-step Hydrogenation of Nitrobenzene Ethyl Formate | 2-bromo-4-fluoro-5-nitrobenzene ethyl formate | Alkaline base, catalyst, H₂ | Catalytic hydrogenation | ~90 | ≥99 | Industrial | Low waste, energy efficient |

Diazotization and Subsequent Transformations

Diazotization reactions, followed by subsequent transformations of the resulting diazonium salts, represent another established route in aromatic chemistry that can be applied to the synthesis of aminophenols. googleapis.com This method often involves the conversion of an amino group into a diazonium group, which can then be replaced by a hydroxyl group.

While direct, detailed examples for the synthesis of this compound using this method are less common in readily available literature, the principles are well-established. For instance, the synthesis of m-trifluoromethylphenol can be achieved through the diazotization of m-trifluoromethylaniline followed by hydrolysis of the diazonium salt. google.com A similar strategy could theoretically be envisioned for fluorophenol derivatives. The preparation of 4-amino-3-fluorophenol has been described via the azo coupling of diazotized sulphanilic acid to 3-fluorophenol, followed by reduction of the resulting azo compound. googleapis.com

The general process of diazotization involves treating a primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. researchgate.netgoogle.com The resulting diazonium salt can then be subjected to various reactions, including hydrolysis to a phenol. google.com

Advanced Synthetic Strategies and Green Chemistry Principles

In recent years, there has been a growing emphasis on the development of more efficient, sustainable, and environmentally friendly synthetic methods. This has led to the exploration of advanced strategies, including the use of biocatalysis, for the production of fine chemicals like this compound and its derivatives.

Chemoenzymatic Transformations for Chiral Intermediates

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has emerged as a powerful tool for the production of chiral compounds with high enantioselectivity. nih.govrsc.org This approach is particularly valuable in the pharmaceutical industry, where the chirality of a molecule is often critical to its biological activity. nih.gov

While a direct chemoenzymatic route to this compound is not extensively documented, the principles have been applied to the synthesis of structurally related chiral intermediates. For example, ω-transaminases have been used to catalyze the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate for novel anti-tumor drugs. researchgate.net This enzymatic transamination converts a prochiral ketone into a chiral amine with high enantiomeric excess. researchgate.net

Another example is the efficient chemoenzymatic synthesis of (S)-α-amino-4-fluorobenzeneacetic acid, a valuable chiral intermediate, using immobilized penicillin amidase for the kinetic resolution of a racemic mixture. nih.gov These examples demonstrate the potential of applying enzymatic transformations to create chiral aminophenol derivatives, which aligns with the principles of green chemistry by offering mild reaction conditions and high selectivity. researchgate.net

Micellar Media in Biocatalytic Synthesis

Biocatalytic approaches, particularly those employing enzymes like transaminases, are gaining traction for the synthesis of chiral amines due to their high selectivity and milder reaction conditions. researchgate.netresearchgate.netacs.org The use of aqueous micellar media, created by nonionic surfactants such as TPGS-750-M, has shown promise in enhancing these biocatalytic transformations. researchgate.netresearchgate.net Micellar media can improve the solubility of hydrophobic substrates and reduce enzyme inhibition, leading to higher reaction conversions and yields. researchgate.netresearchgate.net For instance, the synthesis of 2‐[(1R)‐1‐aminoethyl]‐4‐fluorophenol from a ketone precursor using the enzyme ATA‐025 in a TPGS-750-M solution resulted in an 82% yield with an enantiomeric excess greater than 99%. researchgate.netresearchgate.net This approach avoids the need for expensive chiral auxiliaries and hazardous reagents. researchgate.netresearchgate.net

Sustainable Manufacturing Processes and Green Chemistry Initiatives

The principles of green chemistry are increasingly influencing the synthesis of aminophenols, aiming to reduce waste, use less hazardous chemicals, and improve energy efficiency. digitellinc.comijpsjournal.comjustdial.com Key strategies include the use of biocatalysis, solvent-free reactions, and renewable feedstocks. digitellinc.comijpsjournal.com For example, the synthesis of paracetamol, a related aminophenol derivative, has been achieved through a solvent-free microwave-assisted acetylation of p-aminophenol, resulting in high yields and reduced energy consumption. ijpsjournal.com

The development of sustainable manufacturing processes focuses on improving atom economy and reducing the environmental impact of chemical synthesis. dokumen.pub This includes exploring alternative reaction pathways that minimize the use of hazardous reagents and solvents. ejcmpr.com The use of catalytic transfer hydrogenation with agents like formates, instead of pressurized hydrogen gas, is one such approach being investigated to make the reduction of nitrophenols greener. rsc.org

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving product yield and purity.

Reaction Mechanism Elucidation in Amination Reactions

Reductive amination, a common method for synthesizing amines, typically proceeds through a two-step mechanism. libretexts.org First, an amine reacts with a carbonyl group (aldehyde or ketone) to form an imine intermediate, a reaction often catalyzed by acid. alfa-chemistry.com This is followed by the reduction of the imine to the corresponding amine using a reducing agent like sodium cyanoborohydride. libretexts.orgalfa-chemistry.com In the context of this compound synthesis, understanding the specifics of the amination step is key to controlling the reaction.

Role of Catalysts and Reaction Conditions in Selectivity and Yield

The choice of catalyst and reaction conditions plays a pivotal role in the synthesis of this compound, influencing both selectivity and yield. patsnap.com In catalytic hydrogenation, the type of catalyst (e.g., palladium on carbon, Raney nickel), solvent, temperature, and hydrogen pressure are critical parameters. google.com For instance, in the synthesis of a related compound, 4-amino-3-fluorophenol, the use of nickel-palladium-titanium catalysts during the hydrogenation of p-nitrophenol helps to minimize byproducts.

In biocatalytic syntheses, the enzyme's structure and the reaction environment are key. For example, in the transaminase-catalyzed synthesis of a chiral amine, the W58L mutation in the enzyme was found to remove a steric barrier, leading to a significant increase in catalytic activity for various ketone substrates. researchgate.net The pH and choice of amino donor are also critical for optimizing the reaction. researchgate.net

Table 1: Influence of Catalysts and Conditions on Aminophenol Synthesis

| Reaction Type | Catalyst | Key Conditions | Effect on Selectivity and Yield | Reference |

| Catalytic Hydrogenation | Palladium on Carbon | Hydrogen atmosphere, room temperature | High yield of this compound from 4-fluoro-3-nitrophenol | |

| Biocatalytic Transamination | Transaminase (ATA-025) | Aqueous micellar media (TPGS-750-M) | High yield (82%) and enantioselectivity (>99% ee) | researchgate.netresearchgate.net |

| Catalytic Hydrogenation | Nickel-palladium-titanium | 70–90°C, 0.2–0.5 MPa hydrogen pressure | Minimizes byproducts in the synthesis of 4-aminophenol | |

| Biocatalytic Transamination | W58L mutant transaminase | Optimized pH and amino donor | Dramatically improved activity for structurally diverse ketones | researchgate.net |

Side Reactions and Impurity Formation in Industrial Production

In the industrial production of aminophenols, the formation of side products and impurities is a significant concern that can affect the purity and yield of the final product. patsnap.combiosynth.com During catalytic hydrogenation, over-reduction can lead to the formation of cyclohexyl derivatives. In the synthesis of regorafenib, where an intermediate is formed from 4-amino-3-fluorophenol, controlling side reactions is crucial to reduce the content of impurities in the final drug product. google.com The choice of reaction pathway and the precise control of reaction conditions are therefore essential to minimize the formation of these unwanted byproducts. patsnap.comrsc.org

Spectroscopic Characterization and Structural Analysis of 3 Amino 4 Fluorophenol in Research

The elucidation of the precise chemical structure and electronic properties of 3-Amino-4-fluorophenol, a substituted aromatic compound, relies heavily on a combination of advanced spectroscopic methods and computational analysis. These techniques provide a detailed map of the molecule's atomic connectivity, functional groups, and electronic behavior, which is fundamental for its application in scientific research.

Chemical Reactivity and Derivatization Research

Reactivity of Amino and Hydroxyl Functional Groups

The amino (-NH2) and hydroxyl (-OH) groups on the 3-Amino-4-fluorophenol ring are primary sites for a variety of chemical reactions. Their nucleophilic nature and ability to participate in hydrogen bonding are key to their reactivity.

Amide Formation and Esterification Reactions

The amino group of this compound can readily undergo acylation reactions with acid chlorides or anhydrides to form stable amide linkages. This reaction is fundamental in building larger molecular scaffolds. Similarly, the hydroxyl group can be esterified, although its reactivity can be influenced by the electronic effects of the adjacent amino and fluoro substituents. These reactions are crucial for creating derivatives with tailored properties. ontosight.ai

For instance, the synthesis of 3-amino-4-fluorobenzamide (B1284707) from 3-amino-4-fluorobenzoic acid demonstrates a typical amide formation process. In this reaction, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) and hydroxybenzotriazole (B1436442) (HOBt) are used to facilitate the reaction between the carboxylic acid and an amine source, in this case, ammonium (B1175870) chloride. chemicalbook.com

Table 1: Amide Formation Reaction

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

|---|

This table illustrates a representative amide formation reaction starting from a derivative of the title compound.

Diazonium Salt Formation and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt (-N₂⁺) through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. nptel.ac.inresearchgate.net This transformation is a gateway to a wide array of synthetic modifications. The resulting diazonium salt is often unstable and is typically used immediately in subsequent reactions. doubtnut.com

These subsequent transformations, known as Sandmeyer or related reactions, allow for the replacement of the diazonium group with various other functionalities, including halogens, cyano groups, and hydroxyl groups. The diazonium ion can also act as an electrophile in coupling reactions with activated aromatic compounds to form azo dyes. nptel.ac.indoubtnut.com The conditions for these reactions, particularly pH, must be carefully controlled to achieve the desired outcome. nptel.ac.in

Oxidation and Reduction Reactions

The amino group of this compound is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives under appropriate oxidizing conditions. Conversely, the aromatic ring system can undergo reduction, although this is less common than reactions involving the functional groups. The specific outcome of oxidation or reduction reactions depends heavily on the reagents and conditions employed.

Reactivity of the Fluorine Atom and Aromatic Ring

The fluorine atom and the benzene (B151609) ring of this compound also exhibit characteristic reactivity, primarily driven by the electronic nature of the substituents.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The fluorine atom on the aromatic ring can be displaced by strong nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). wikipedia.org The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom) activates the ring towards nucleophilic attack. wikipedia.orglibretexts.org In this compound, the activating or deactivating effects of the amino and hydroxyl groups on the SNAr reactivity of the fluorine atom are complex and depend on the reaction conditions, particularly the pH, which can alter the protonation state of these functional groups.

The mechanism of SNAr reactions typically involves the formation of a negatively charged intermediate called a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate is a key factor in determining the reaction rate. Research has shown that even phenols, which are not typically considered activated for SNAr, can undergo this reaction under specific conditions, such as through homolysis-enabled electronic activation. osti.gov

Table 2: Representative Nucleophilic Aromatic Substitution

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Hydroxide | Basic solution in water | 2,4-Dinitrophenol | wikipedia.org |

This table provides examples of SNAr reactions on related aromatic compounds to illustrate the principles of this reaction type.

Electrophilic Substitution Reactions

The aromatic ring of this compound can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. The hydroxyl and amino groups are strong activating groups and ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. byjus.com However, the fluorine atom is a deactivating group but is also an ortho-, para-director. The interplay of these directing effects determines the regioselectivity of the substitution.

Common electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.com For example, nitration of phenol (B47542) with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. byjus.com The specific conditions required for electrophilic substitution on this compound would need to be carefully optimized to control the position of substitution and avoid unwanted side reactions.

Halogen Bonding Interactions

The fluorine atom in this compound, being the most electronegative element, influences the molecule's electronic properties and participates in various intermolecular interactions. mdpi.com The amino group can act as a hydrogen bond donor, while the fluorine and oxygen atoms can act as acceptors. These interactions can play a role in the compound's binding affinity to biological targets like enzymes and receptors. mdpi.com While these general intermolecular forces are recognized, specific research detailing the role of the fluorine atom in forming classical halogen bonds (where the halogen acts as an electrophilic center) for this compound is not extensively documented in the available literature. Analysis of similar but more complex structures, such as photoactivatable silicon rhodamines, indicates that bent conformations can reduce unfavorable steric interactions, a consideration relevant to how such molecules arrange in crystal lattices or binding pockets. epfl.ch

Synthesis of Complex Molecular Architectures and Heterocycles

This compound serves as a key starting material for a variety of intricate molecular structures, particularly nitrogen-containing heterocycles that are prevalent in medicinal chemistry.

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (or imines). This reactivity is a cornerstone of its use in constructing more complex molecules. For instance, Schiff bases derived from this compound have been synthesized and evaluated for their biological activities. One study highlighted the significant cytotoxic effects of these derivatives against tongue squamous cell carcinoma fibroblasts.

Furthermore, this compound is a precursor in multi-step syntheses that ultimately involve Schiff base formation. It is used to create fluorinated rhodamine dyes, which are then reacted with aldehydes to produce Schiff base chemosensors designed for detecting metal ions like aluminum (III). mdpi.com

Table 1: Applications of Schiff Bases Derived from this compound

| Precursor(s) | Resulting Compound Type | Application |

| This compound, Aldehyde/Ketone | Schiff Base | Investigated for cytotoxic effects against cancer cell lines. |

| This compound, o-Phthalic Anhydride | Fluorinated Rhodamine | Intermediate for Schiff base chemosensors. mdpi.com |

While the direct use of this compound as a precursor for the synthesis of fluorinated pyrazoles is not prominently described in the surveyed literature, its application in building other important nitrogen heterocycles is well-established. A significant example is its role in the synthesis of quinolones, a class of compounds with notable biological activity.

A concise and practical four-step synthesis has been developed to produce 8-fluoro-5-hydroxy-3,4-dihydroquinolin-2(1H)-one, a key fragment of the anti-tuberculosis agent OPC-167832, starting from this compound. researchgate.netnih.gov The process involves a chemoselective amidation of the aminophenol followed by an acid-induced cyclization to form the quinolone ring system. researchgate.netnih.gov This telescoped, one-pot synthesis is efficient and avoids the need for chromatographic purification, making it suitable for large-scale production. researchgate.netnih.gov

Table 2: Synthesis of Nitrogen Heterocycles from this compound

| Starting Material | Key Reagent | Product | Significance |

| This compound | 3,3-dimethoxy propionic acid | 8-fluoro-5-hydroxy-3,4-dihydroquinolin-2(1H)-one | Intermediate for the anti-tuberculosis drug OPC-167832. researchgate.netnih.gov |

The synthesis of benzoxazoles and benzoxazines typically requires an ortho-aminophenol, where the adjacent amino and hydroxyl groups can readily cyclize with a suitable one-carbon unit. In this compound, the functional groups are in a meta relationship (at positions 1 and 3), which makes the direct intramolecular cyclization to form a simple benzoxazole (B165842) ring challenging. Its isomer, 2-amino-4-fluorophenol, is more suitable for such transformations.

Despite this structural hurdle, derivatives of this compound have been successfully used to construct more complex benzoxazine (B1645224) systems. Research from the pharmaceutical industry has detailed a process for synthesizing a 2H-1,3-Benzoxazine derivative, which serves as an intermediate for the drug candidate TCV-295. sci-hub.se This synthesis demonstrates that while direct cyclization is unfavorable, multi-step strategies can effectively incorporate the this compound scaffold into complex heterocyclic frameworks like benzoxazines. sci-hub.se

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems

The synthesis of 3-Amino-4-fluorophenol and its derivatives is an active area of research, with a focus on developing more efficient and environmentally friendly catalytic systems. Traditional multi-step synthetic routes can be complex and may generate significant waste. patsnap.com Current research is geared towards the discovery of novel catalysts that can streamline these processes, improve yields, and reduce the environmental impact.

One promising avenue is the use of biocatalysts, such as transaminases, to achieve enantiomerically pure products. researchgate.net For instance, ω-transaminases are being explored for the synthesis of chiral amines, which are valuable intermediates for novel anti-tumor drugs. researchgate.net While many transaminases exhibit (S)-specificity, the discovery and engineering of (R)-selective transaminases are expanding the toolkit for producing (R)-amines, which have been historically challenging to synthesize. researchgate.net Additionally, research into metal-based catalysts, such as palladium on carbon (Pd/C), continues to be relevant for hydrogenation steps in the synthesis of aminophenols. mdpi.com The development of more robust and recyclable catalysts is a key objective in this area.

Development of Stereoselective Syntheses for Chiral Derivatives

The demand for enantiomerically pure pharmaceuticals has spurred significant interest in the development of stereoselective synthetic methods for chiral derivatives of this compound. Chiral amino alcohols, for example, are crucial building blocks in many biologically active molecules. nih.gov

Recent advancements include the use of enzymes like ω-transaminases to produce chiral amines with high enantiomeric excess. researchgate.net For example, the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a key intermediate for new anti-tumor drugs, has been successfully demonstrated using a transaminase-catalyzed reaction. researchgate.net Another innovative approach involves electrocatalytic radical cross-couplings, which offer a modular and general method for the stereoselective synthesis of diverse substituted amino alcohols. nih.gov This technique allows for the efficient coupling of various fragments with a serine-derived chiral carboxylic acid, simplifying complex synthetic pathways. nih.gov Dual-enzyme cascade pathways are also being designed for the synthesis of bichiral amino alcohols with high chemo- and stereoselectivity. nih.gov

Advanced Computational Modeling of Biological Interactions

Computational modeling is becoming an indispensable tool for understanding the biological interactions of this compound derivatives at the molecular level. These models help in predicting how the molecule and its analogs will bind to specific biological targets, such as enzymes and receptors. The amino and hydroxyl groups of this compound can form hydrogen bonds, while the fluorine atom can influence the molecule's lipophilicity and membrane permeability, all of which are critical for its biological activity.

By simulating these interactions, researchers can design new derivatives with enhanced potency and selectivity. This computational approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy, thereby saving time and resources.

Investigation of Emerging Industrial Applications

Beyond its established role in pharmaceuticals, this compound is being investigated for a range of other industrial applications. patsnap.com Its unique chemical structure makes it a valuable monomer or intermediate in the synthesis of high-performance polymers, liquid crystal compounds, and agrochemicals. patsnap.com

The presence of the fluorine atom can impart desirable properties to materials, such as enhanced thermal stability and chemical resistance. Research is ongoing to explore the use of this compound in the creation of novel materials with tailored properties for specific industrial needs.

Research into Structure-Activity Relationships for Targeted Therapies

A significant area of current research is the investigation of the structure-activity relationships (SAR) of this compound derivatives to develop targeted therapies. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify the key molecular features responsible for its therapeutic effects.

This research has shown that the biological activity is influenced by the molecular structure, with the amino group facilitating hydrogen bonding and the halogen atom enhancing reactivity. For instance, derivatives of this compound are being explored for their potential as anticancer agents. SAR studies are crucial in optimizing the efficacy and reducing the potential side effects of these potential new drugs.

Q & A

Q. How can contradictions in reported synthetic yields (e.g., 95% vs. unspecified) be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.